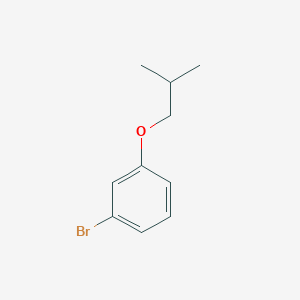

1-Bromo-3-(2-methylpropoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

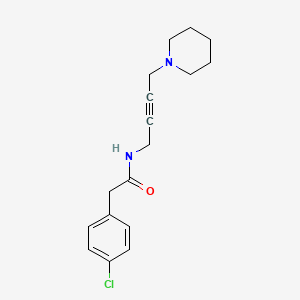

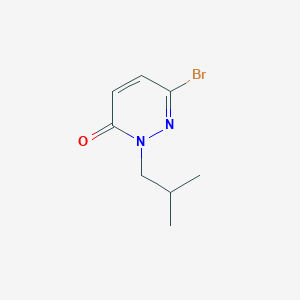

“1-Bromo-3-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(2-methylpropoxy)benzene” consists of a benzene ring with a bromine atom and a 2-methylpropoxy group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving “1-Bromo-3-(2-methylpropoxy)benzene” are not available, bromobenzene derivatives are known to undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Synthesis of Complex Compounds

1-Bromo-3-(2-methylpropoxy)benzene is used in the synthesis of complex organic compounds. For instance, Fink et al. (1997) demonstrated its use in the creation of ethynylferrocene compounds of 1,3,5-tribromobenzene. These compounds exhibit chemically reversible oxidations, indicating significant potential in electrochemical applications (Fink et al., 1997).

Natural Product Synthesis

It plays a role in the total synthesis of biologically active, naturally occurring compounds. Akbaba et al. (2010) used a derivative of 1-Bromo-3-(2-methylpropoxy)benzene in synthesizing a natural product, highlighting its importance in the field of natural product chemistry (Akbaba et al., 2010).

Studying Solute-Solvent Complexation

The compound is instrumental in understanding solute-solvent interactions. Zheng et al. (2005) utilized a similar bromobenzene derivative to study the ultrafast dynamics of solute-solvent complexation, offering insights into a wide range of chemical exchange processes (Zheng et al., 2005).

Applications in Organic Synthesis

Its use in organic synthesis is highlighted by Kuroda and Kobayashi (2015), who developed a two-step synthesis for 1-substituted 3-alkoxy-1H-isoindoles, demonstrating the versatility of 1-Bromo-3-(2-methylpropoxy)benzene in synthesizing heterocyclic compounds (Kuroda & Kobayashi, 2015).

Investigation of Bromophenol Derivatives

Bayrak et al. (2019) explored the synthesis of bromophenol derivatives starting from compounds including 1-Bromo-3-(2-methylpropoxy)benzene. These derivatives showed significant inhibition against certain enzymes, underscoring the potential of such compounds in biochemical applications (Bayrak et al., 2019).

Involvement in Macrocyclic Chemistry

Subodh Kumar et al. (1992) demonstrated the use of a derivative in the synthesis of macrocycles, which are essential in the field of supramolecular chemistry. This highlights the role of 1-Bromo-3-(2-methylpropoxy)benzene in the creation of complex chemical structures (Subodh Kumar et al., 1992).

Contribution to Polymer Chemistry

Yang and Storey (2015) utilized (3-bromopropoxy)benzene, a compound similar to 1-Bromo-3-(2-methylpropoxy)benzene, in polyisobutylene chemistry. This research underscores its potential application in polymer science and engineering (Yang & Storey, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-3-(2-methylpropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHPJXZROQDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)

![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![2-(4-methoxyphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2874416.png)

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)